5-(Difluoromethyl)-6-(dimethylamino)pyridine-3-carboxylic acid
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Overview
Description
5-(Difluoromethyl)-6-(dimethylamino)pyridine-3-carboxylic acid is a chemical compound that features a pyridine ring substituted with difluoromethyl and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-6-(dimethylamino)pyridine-3-carboxylic acid typically involves multi-step organic reactionsThis process involves the use of carbon-centered radical intermediates and specific catalysts to achieve the desired substitution .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-6-(dimethylamino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or dimethylamino groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
5-(Difluoromethyl)-6-(dimethylamino)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-6-(dimethylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the dimethylamino group can influence its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)pyridine-3-carboxylic acid: This compound has a similar pyridine ring structure but with a fluorophenyl group instead of difluoromethyl and dimethylamino groups.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a pyridine core but differ in their substitution patterns and functional groups.
Uniqueness
5-(Difluoromethyl)-6-(dimethylamino)pyridine-3-carboxylic acid is unique due to the presence of both difluoromethyl and dimethylamino groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(difluoromethyl)-6-(dimethylamino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c1-13(2)8-6(7(10)11)3-5(4-12-8)9(14)15/h3-4,7H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRFYJQDVGKLRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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